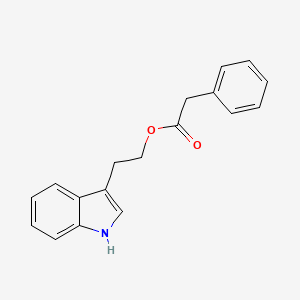
Monaspiloindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monaspiloindole is a natural product found in Monascus pilosus with data available.
Scientific Research Applications
1. Neuropsychiatric Disorders and Brain Function
Monamines, which are structurally related to Monaspiloindole, have critical roles in the brain, influencing the treatment of neuropsychiatric disorders and substance abuse. The variability in response to monoaminergic drugs like amphetamine might be linked to individual variations in monaminergic function and related genes, which could be pivotal in understanding the effects of compounds like Monaspiloindole (Mattay et al., 2003). Further, the study of cerebrospinal fluid monoamine metabolites in different neurological conditions, such as Alzheimer's disease and major depression, has been foundational in understanding the role of monoamines in brain function, which could be relevant for compounds like Monaspiloindole (Molchan et al., 1991).
2. Substance Abuse and Addiction
Understanding the disturbances of lived time in individuals with multiple drug dependencies provides insights into the psychological and neurological impact of substance abuse. While the specific compound Monaspiloindole was not directly studied, the research on monoamine metabolites in substance abuse can shed light on potential therapeutic or adverse effects of similar compounds (Moskalewicz, 2016).
3. Agricultural and Food Industry Applications
The use of electrospun nanofibres, which can encapsulate a variety of substances including agrochemicals and potentially bioactive compounds like Monaspiloindole, indicates a potential application in the agriculture and food industry. These nanofibres can be used for plant protection, preparation of protective clothes for farm workers, and encapsulation of food materials, suggesting a wide range of applications for Monaspiloindole if it proves beneficial in these areas (Noruzi, 2016).
4. Antidiabetic and Antioxidative Agent
Monascin, a compound structurally related to Monaspiloindole, has been found to act as an antidiabetic and antioxidative stress agent in diabetic rats and Caenorhabditis elegans. If Monaspiloindole shares similar properties, it could offer similar therapeutic benefits by enhancing oxidative stress resistance and possibly mediating protective effects via regulation of insulin signaling pathways (Shi et al., 2012).
properties
Product Name |
Monaspiloindole |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl 2-phenylacetate |
InChI |
InChI=1S/C18H17NO2/c20-18(12-14-6-2-1-3-7-14)21-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2 |
InChI Key |
PIPKOTNRURWQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCC2=CNC3=CC=CC=C32 |
synonyms |
monaspiloindole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)
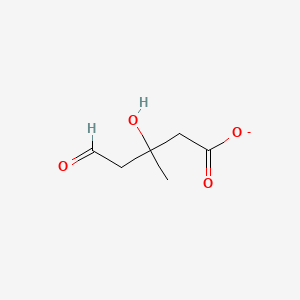
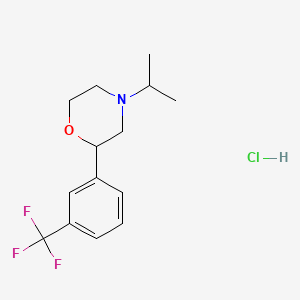
![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)
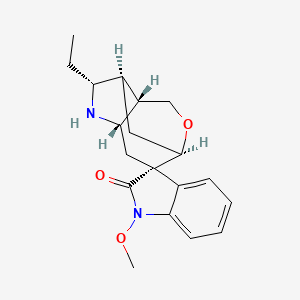
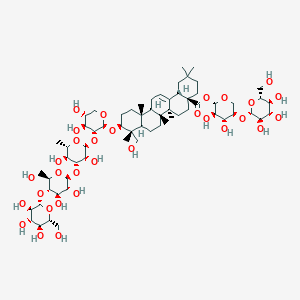

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)